molecular formula H2O3P+ B8817084 Phosphorous acid

Phosphorous acid

Cat. No.: B8817084
M. Wt: 80.988 g/mol
InChI Key: XNQULTQRGBXLIA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorous acid (H₃PO₃) is a diprotic oxyacid of phosphorus in the +3 oxidation state. Its structure features one hydrogen atom directly bonded to phosphorus (HPO(OH)₂), distinguishing it from phosphoric acid (H₃PO₄, +5 oxidation state). Key properties include:

  • Thermal Instability: H₃PO₃ undergoes thermal disproportionation to phosphine (PH₃) and phosphoric acid (H₃PO₄) at elevated temperatures .
  • Acidity: Diprotic nature with pKa₁ ≈ 1.3 and pKa₂ ≈ 6.7, making it a stronger acid than carboxylic acids but weaker than sulfuric acid.
  • Applications:
    • Agriculture: Used as a fungicide and supplemental phosphorus source, though less effective as a primary nutrient compared to H₃PO₄ .
    • Synthesis: Critical in producing bisphosphonates for pharmaceuticals and organic intermediates .

Chemical Reactions Analysis

Phosphorous acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrochloric acid, bromotrimethylsilane, and methanol. Major products formed from these reactions include phosphoric acid, phosphine, and various phosphonate derivatives .

Comparison with Similar Compounds

Phosphoric Acid (H₃PO₄)

  • Oxidation State : +5.
  • Acidity : Triprotic (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3).
  • Applications :
    • Primary phosphorus source in fertilizers (85% of global use) .
    • Food additive (E338) and pH adjuster .
  • Key Difference : H₃PO₄ lacks fungicidal activity but is superior in agricultural nutrient delivery .

Hypophosphorous Acid (H₃PO₂)

  • Oxidation State : +1.
  • Acidity: Monoprotic (pKa ≈ 1.1).
  • Redox Behavior : Strong reducing agent, used in electroless nickel plating and pharmaceutical synthesis.

Metaphosphoric Acid (HPO₃)

  • Structure : Polymeric (cyclic or linear chains).
  • Hygroscopicity : Exceptional water adsorption capacity, outperforming P₂O₅ in desiccant applications .
  • Industrial Use : Precursor for high-purity P₂O₅ via thermal decomposition .

Phosphonic Acid Derivatives

  • Structure: Organophosphorus compounds with C–P bonds (e.g., HPO(OH)₂–R).
  • Applications :
    • Chelators in water treatment and drug development (e.g., bisphosphonates for osteoporosis) .
    • Unlike H₃PO₃, these derivatives exhibit tailored stability for targeted biological activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Oxidation State Acidity Key Property Primary Applications
This compound (H₃PO₃) +3 Diprotic Disproportionates to PH₃ and H₃PO₄ Fungicide, organic synthesis
Phosphoric acid (H₃PO₄) +5 Triprotic Stable, non-reducing Fertilizers, food additives
Metaphosphoric acid (HPO₃) +5 Polymeric Hygroscopic, forms P₂O₅ at 800°C Desiccants, P₂O₅ production
Hypothis compound (H₃PO₂) +1 Monoprotic Strong reducing agent Pharmaceuticals, electroless plating

Table 2: Agricultural Efficacy Comparison

Compound Fungicidal Activity Nutrient Efficiency Microbial Solubilization
H₃PO₃ High Low Limited
H₃PO₄ None High High (via PSMs*)

*Phosphate-solubilizing microbes.

Research Findings

Agricultural Studies

  • H₃PO₃ suppresses Phytophthora pathogens in crops but provides <2% bioavailable phosphorus compared to H₃PO₄ .
  • Phosphoric acid remains irreplaceable in fertilizers due to microbial solubilization pathways .

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish phosphorous acid (H₃PO₃) from phosphoric acid (H₃PO₄) and its derivatives in solution?

  • Methodological Answer : Use spectroscopic techniques such as ³¹P NMR to differentiate between oxidation states (this compound exhibits a distinct chemical shift at ~4-6 ppm compared to phosphoric acid at ~0 ppm). Confirmatory tests include titration with iodine (this compound reduces iodine to iodide, while phosphoric acid does not) or X-ray crystallography for solid-state structural confirmation .

Q. What are the critical parameters for synthesizing high-purity this compound in laboratory settings?

  • Methodological Answer : Optimize reaction conditions by controlling pH (acidic media prevent disproportionation), temperature (<180°C to avoid thermal decomposition), and solvent selection (aqueous or alcohol-based systems). Purity assessment requires ion chromatography to quantify sulfate (≤0.005%), chloride (≤0.001%), and metal impurities (e.g., Fe ≤0.001%) as per analytical standards .

Q. What safety protocols are essential when handling this compound in experiments involving water-sensitive reactions?

  • Methodological Answer : Avoid direct water addition to concentrated this compound due to exothermic reactions; instead, pre-dilute in controlled environments. Use inert materials (glass or PTFE) to prevent corrosion from acidic byproducts. Monitor for hazardous decomposition products (e.g., phosphine gas) using gas detectors in sealed systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in phosphorylation studies?

  • Methodological Answer : Discrepancies often arise from variable reaction orders (e.g., first-order vs. 1.43-order kinetics) due to pH-dependent speciation (H₃PO₃ vs. H₂PO₃⁻). Use stopped-flow spectroscopy or microcalorimetry under buffered conditions to isolate rate-determining steps. Validate with computational models (DFT) to map transition states .

Q. What analytical strategies address false positives in detecting phosphonic acid residues in organic farming research?

  • Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards to distinguish phosphonic acid (from fosetyl degradation) from naturally occurring this compound. Calibrate results using molar conversion factors (e.g., multiply phosphonic acid by 110/82 to report as fosetyl equivalents) and validate against control matrices .

Q. How does the tautomeric equilibrium of this compound (P(OH)₃ ↔ HP(O)(OH)₂) influence its reactivity in catalytic systems?

  • Methodological Answer : Characterize tautomer ratios via Raman spectroscopy and solvent dielectric constant adjustments. Compare catalytic activity in aprotic solvents (favoring P(OH)₃) versus protic solvents (favoring HP(O)(OH)₂) using kinetic isotope effects or isotopic labeling (¹⁸O tracing) .

Q. What methodologies mitigate interference from this compound decomposition products in long-term stability studies?

  • Methodological Answer : Conduct accelerated aging tests under inert atmospheres (N₂/Ar) with periodic FTIR analysis to monitor P–H bond degradation (signature peaks at 2380 cm⁻¹). Pair with thermogravimetric analysis (TGA) to correlate mass loss with decomposition pathways (e.g., formation of HPO₂ and PH₃) .

Q. Data Interpretation & Experimental Design

Q. How should researchers design experiments to validate the dual role of this compound as a reducing agent and ligand in coordination chemistry?

  • Methodological Answer : Use cyclic voltammetry to quantify redox potentials (E° values) in the presence of metal ions (e.g., Cu²⁺). Pair with EXAFS/XANES to confirm ligand coordination geometry. Compare reactivity in aerobic vs. anaerobic conditions to isolate reduction pathways .

Q. What statistical approaches reconcile conflicting thermodynamic data (e.g., ΔfH°) for this compound across literature sources?

  • Methodological Answer : Apply weighted least-squares regression to datasets from NIST, IUPAC, and peer-reviewed studies, prioritizing methods with uncertainty quantification (e.g., combustion calorimetry). Cross-validate with ab initio calculations (Gaussian software) to identify outliers .

Q. How can isotopic labeling (²H/³¹P) clarify reaction mechanisms in phosphite ester synthesis?

  • Methodological Answer : Synthesize deuterated this compound (D₃PO₃) to track proton transfer steps via ¹H NMR. Use ³¹P-labeled substrates in kinetic studies to distinguish nucleophilic substitution (SN2) vs. radical pathways using EPR spectroscopy .

Properties

IUPAC Name

dihydroxy(oxo)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HO3P/c1-4(2)3/h(H-,1,2,3)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQULTQRGBXLIA-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[P+](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O3P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2049715
Record name Phosphonic acid
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Molecular Weight

80.988 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline]
Record name PHOSPHOROUS ACID
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CAS No.

13598-36-2
Record name PHOSPHOROUS ACID
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